Fluoro(pentafluorophenyl)xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro(pentafluorophenyl)xenon is an organoxenon compound characterized by the presence of a xenon atom bonded to a pentafluorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoro(pentafluorophenyl)xenon can be synthesized through the reaction of pentafluorophenylxenonium salts with fluoride ions. One common method involves the use of tetramethylammonium fluoride in methylene chloride at low temperatures . The reaction proceeds as follows:
[C6F5Xe]+ + F−→C6F5XeF
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its specialized applications and the complexity of its synthesis. Most production is carried out in research laboratories under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Fluoro(pentafluorophenyl)xenon undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with thiols and amines.
Oxidation and Reduction: The xenon center can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols and amines in the presence of a base (e.g., fluoride ions) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents tailored to the xenon center’s reactivity.
Major Products:
Nucleophilic Substitution: Products include substituted pentafluorophenyl derivatives.
Oxidation and Reduction: Products depend on the specific redox conditions applied.
Scientific Research Applications
Fluoro(pentafluorophenyl)xenon has several applications in scientific research:
Mechanism of Action
The mechanism of action of fluoro(pentafluorophenyl)xenon involves its ability to participate in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-deficient, making it susceptible to attack by nucleophiles. The xenon center can also engage in interactions with other molecules, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Bis(pentafluorophenyl)xenon: Another organoxenon compound with two pentafluorophenyl groups bonded to xenon.
Pentafluorophenylxenonium Ion: A related cationic species with a pentafluorophenyl group bonded to xenon.
Uniqueness: Fluoro(pentafluorophenyl)xenon is unique due to the presence of both a fluorine atom and a pentafluorophenyl group bonded to xenon.
Properties
CAS No. |
328379-53-9 |
---|---|
Molecular Formula |
C6F6Xe |
Molecular Weight |
317.35 g/mol |
IUPAC Name |
fluoro-(2,3,4,5,6-pentafluorophenyl)xenon |
InChI |
InChI=1S/C6F6Xe/c7-1-2(8)4(10)6(13-12)5(11)3(1)9 |
InChI Key |
LVBBDURHOZBCTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Xe]F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.